molecular formula C10H14Cl2N2 B124696 1-(3-Chlorophenyl)piperazine hydrochloride CAS No. 13078-15-4

1-(3-Chlorophenyl)piperazine hydrochloride

Cat. No.: B124696
CAS No.: 13078-15-4
M. Wt: 233.13 g/mol
InChI Key: MHXPYWFZULXYHT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-(3-Chlorophenyl)piperazine hydrochloride, also known as m-CPP, is the 5-HT2C serotonin receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

This compound acts as an agonist at the 5-HT2C serotonin receptor . This means it binds to this receptor and activates it, mimicking the action of serotonin. This activation can lead to various physiological responses, depending on the specific location and function of the 5-HT2C receptors in the body.

Result of Action

This compound has been reported to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that it may have an impact on appetite regulation, likely through its action on serotonin receptors.

Action Environment

For safety, it is recommended to avoid dust formation and contact with skin and eyes, and to ensure adequate ventilation .

Biochemical Analysis

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)piperazine hydrochloride involves several steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with hydrochloric acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol and acetonitrile, and catalysts such as tetrabutylammonium bromide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)piperazine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(3-Chlorophenyl)piperazine hydrochloride is similar to other aryl-substituted piperazines, such as:

Compared to these compounds, this compound is unique due to its specific substitution pattern on the phenyl ring, which influences its receptor binding affinity and pharmacological effects .

Properties

IUPAC Name

1-(3-chlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXPYWFZULXYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6640-24-0 (Parent)
Record name 1-(3-Chlorophenyl)piperazine hydrochloride
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DSSTOX Substance ID

DTXSID40896823
Record name 1-(3-Chlorophenyl)piperazine hydrochloride
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Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13078-15-4, 65369-76-8, 51639-49-7
Record name 1-(3-Chlorophenyl)piperazine hydrochloride
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Record name Piperazine, 1-(3-chlorophenyl)-, hydrochloride (1:?)
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Record name 1-(3-Chlorophenyl)piperazine dihydrochloride
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Record name 1-(3-Chlorophenyl)piperazine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(m-Chlorophenyl)piperazine hydrochloride
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Record name 13078-15-4
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Record name 1-(3-Chlorophenyl)piperazine hydrochloride
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Record name 1-(3-chlorophenyl)piperazinium chloride
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Record name 1-(m-chlorophenyl)piperazine hydrochloride
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Record name 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(3-chlorophenyl)piperazine hydrochloride exert its effects in biological systems?

A1: this compound acts as a serotonin receptor agonist, primarily targeting the 5-HT2C receptor subtype [, , ]. This interaction triggers downstream signaling cascades, influencing various physiological processes. Notably, studies have shown its involvement in modulating growth hormone and prolactin secretion in sheep, particularly under different photoperiods and nutritional states [].

Q2: What is the structural characterization of this compound?

A2: While the provided research excerpts don't explicitly detail the spectroscopic data, the molecular formula of this compound is C10H13ClN2 • HCl. This corresponds to a molecular weight of 233.14 g/mol for the free base and 269.60 g/mol for the hydrochloride salt.

Q3: How does the structure of this compound influence its activity at different serotonin receptor subtypes?

A3: Research indicates that subtle structural variations within the class of compounds to which this compound belongs can significantly impact their receptor subtype selectivity []. For instance, while this compound exhibits preferential agonism at 5-HT2C receptors, other closely related molecules may display higher affinity for 5-HT2A or 5-HT2B subtypes, leading to distinct pharmacological profiles. This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates for specific therapeutic targets.

Q4: Have any animal models been utilized to study the effects of this compound?

A4: Yes, researchers have employed various animal models to investigate the pharmacological properties of this compound. For example, studies in rats have explored its role in inducing head-twitch behavior, a response often associated with the activation of 5-HT2A receptors []. Additionally, investigations using a rat model of neuropathic pain demonstrated the compound's potential to alleviate allodynia, a condition characterized by increased sensitivity to pain, via its interaction with 5-HT2 receptors within the ventrolateral orbital cortex of the brain []. These animal models provide valuable insights into the potential therapeutic applications of this compound.

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